molecular formula C5H4F2N2S B2664192 Pyrimidine, 2-[(difluoromethyl)thio]- CAS No. 129549-96-8

Pyrimidine, 2-[(difluoromethyl)thio]-

Cat. No. B2664192
CAS RN: 129549-96-8
M. Wt: 162.16
InChI Key: FWBOYZCLRDVGNF-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The introduction of thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .


Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior . Quantum and chemical parameters were calculated and molecular electrostatic surface potential (MEP) was studied which predicted the highly electronic sites around the compounds .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction did not stop, after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .


Physical And Chemical Properties Analysis

Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . Pyrimidines play a vital role in many biological processes since their ring system is present in several vitamins, coenzymes, and nucleic acids .

Scientific Research Applications

Fungicidal Activity

Pyrimidinamine derivatives, which include “Pyrimidine, 2-[(difluoromethyl)thio]-”, have been found to have outstanding fungicidal activity . These compounds are considered promising agricultural compounds due to their unique mode of action, which is different from other fungicides . They have been particularly effective in controlling corn rust .

Synthesis of New Compounds

“Pyrimidine, 2-[(difluoromethyl)thio]-” has been used as a template for the design and synthesis of new pyrimidinamine derivatives . These new compounds have shown excellent fungicidal activity .

Antibacterial Activity

Benzoylurea derivatives containing a pyrimidine moiety, which can be synthesized using “Pyrimidine, 2-[(difluoromethyl)thio]-”, have shown moderate to good in vitro antibacterial activities . These compounds have been found to be effective against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .

Antifungal Activity

Benzoylurea derivatives containing a pyrimidine moiety, synthesized using “Pyrimidine, 2-[(difluoromethyl)thio]-”, have shown moderate to good in vitro antifungal activities . These compounds have been found to be effective against Botrytis cinerea in cucumber, Botrytis cinerea in tobacco, Botrytis cinerea in blueberry, Phomopsis sp., and Rhizoctonia solani .

Acaricide

“Pyrimidine, 2-[(difluoromethyl)thio]-” has been used in the research and development of new acaricides . Pyrimidifen, a commercial acaricide, contains “Pyrimidine, 2-[(difluoromethyl)thio]-” and has been found to be effective, although it is not low toxic to mammals .

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

While specific safety and hazard information for “Pyrimidine, 2-[(difluoromethyl)thio]-” is not available, it’s important to note that pyrimidines and their derivatives are widely used in medicinal chemistry and exhibit a range of biological activities . Therefore, they should be handled with care, following appropriate safety protocols.

Future Directions

The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-(difluoromethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2S/c6-4(7)10-5-8-2-1-3-9-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBOYZCLRDVGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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